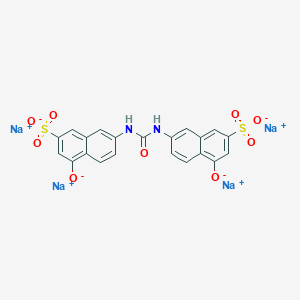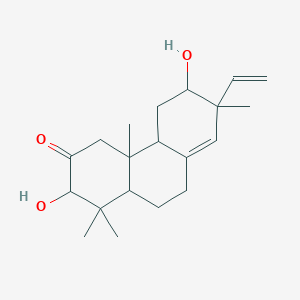
9alpha,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3H]Prostaglandin D2: is a radiolabeled form of Prostaglandin D2, a bioactive lipid that plays a significant role in various physiological and pathological processes. Prostaglandin D2 is a member of the prostaglandin family, which are derived from arachidonic acid and are involved in inflammation, allergic reactions, and other immune responses . The radiolabeled version, [3H]Prostaglandin D2, is used extensively in scientific research to study the binding and activity of Prostaglandin D2 receptors.
Scientific Research Applications
Chemistry: In chemistry, [3H]Prostaglandin D2 is used to study the synthesis and metabolism of prostaglandins. It helps in understanding the pathways and mechanisms involved in prostaglandin biosynthesis.
Biology: In biological research, [3H]Prostaglandin D2 is used to investigate the role of Prostaglandin D2 in cellular processes such as inflammation, immune response, and cell signaling. It is particularly useful in receptor binding studies to identify and characterize Prostaglandin D2 receptors .
Medicine: In medical research, [3H]Prostaglandin D2 is used to explore its role in various diseases, including asthma, allergic reactions, and cardiovascular diseases. It helps in the development of new therapeutic agents targeting Prostaglandin D2 pathways .
Industry: In the pharmaceutical industry, [3H]Prostaglandin D2 is used in drug development and testing. It aids in the screening of potential drug candidates that modulate Prostaglandin D2 activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3H]Prostaglandin D2 typically involves the incorporation of tritium into the Prostaglandin D2 molecule. This can be achieved through catalytic hydrogenation using tritium gas. The process generally includes the following steps:
Synthesis of Prostaglandin D2: Prostaglandin D2 is synthesized from arachidonic acid through a series of enzymatic reactions involving cyclooxygenase and Prostaglandin D2 synthase.
Tritium Labeling: The synthesized Prostaglandin D2 is then exposed to tritium gas in the presence of a catalyst, such as palladium on carbon, under controlled conditions to incorporate the tritium atoms into the molecule.
Industrial Production Methods: Industrial production of [3H]Prostaglandin D2 follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of Prostaglandin D2 from arachidonic acid.
Tritium Labeling: Tritium labeling is performed in specialized facilities equipped to handle radioactive materials, ensuring safety and regulatory compliance.
Chemical Reactions Analysis
Types of Reactions: [3H]Prostaglandin D2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of Prostaglandin D2 metabolites, while reduction can yield various reduced forms of Prostaglandin D2.
Mechanism of Action
[3H]Prostaglandin D2 exerts its effects by binding to specific receptors on the cell surface, primarily the Prostaglandin D2 receptor 1 (DP1) and Prostaglandin D2 receptor 2 (DP2). Upon binding, it activates intracellular signaling pathways that lead to various physiological responses . The DP1 receptor is associated with vasodilation and inhibition of platelet aggregation, while the DP2 receptor is involved in immune cell chemotaxis and activation .
Comparison with Similar Compounds
Prostaglandin E2: Another member of the prostaglandin family, involved in inflammation and fever regulation.
Prostaglandin F2α: Involved in smooth muscle contraction and reproductive processes.
Prostaglandin I2 (Prostacyclin): Plays a role in vasodilation and inhibition of platelet aggregation.
Uniqueness: [3H]Prostaglandin D2 is unique due to its radiolabeled nature, allowing for precise tracking and quantification in biological systems. This makes it an invaluable tool in research for studying the dynamics and interactions of Prostaglandin D2 in various physiological and pathological contexts .
Properties
Molecular Formula |
C20H32O5 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(E)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4+,13-12+/t15-,16+,17+,18-/m0/s1 |
InChI Key |
BHMBVRSPMRCCGG-IAVHXZOJSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C/CCCC(=O)O)O |
SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O |
Synonyms |
5,6-trans PGD2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


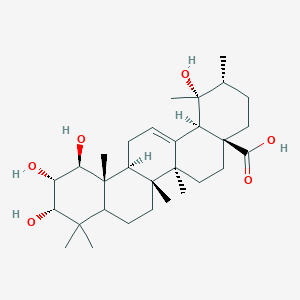
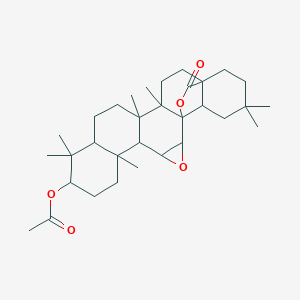

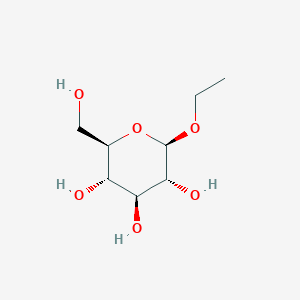



![2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B211208.png)
